![molecular formula C21H16N4O3S B2751337 4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309187-38-8](/img/structure/B2751337.png)
4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a phenyl group (a ring of six carbon atoms, often referred to as a benzene ring), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and a piperazinone group (a six-membered ring with two nitrogen atoms and one carbonyl group). It’s worth noting that isoxazole derivatives have been found to exhibit anti-cancer activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazole derivatives have been synthesized via phosphine-catalyzed asymmetric γ-addition reactions of 5H-thiazol-4-ones and 5H-oxazol-4-ones .Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of application is in the synthesis of novel compounds with potential antimicrobial activities. For example, researchers have synthesized derivatives related to the core structure of 4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, demonstrating good or moderate activities against test microorganisms. Such studies indicate the compound's potential as a backbone for developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Apoptotic Agents
Another significant application is in the field of oncology, where derivatives of the compound have been synthesized and evaluated for cytotoxic activity on tumor cells. Some derivatives exhibited potent cytotoxic and antineoplastic activities, suggesting the compound's potential utility in designing new anticancer drugs (Byrappa et al., 2017).
Antiviral Activities
The compound also shows promise in the development of antiviral agents. Derivatives have been synthesized and evaluated for their biological activities, including antiviral effects against specific targets. This highlights the potential of the compound in contributing to the development of new therapeutic agents for viral infections (Reddy et al., 2013).
Pharmacological Evaluation
Pharmacological studies have also been conducted on derivatives of this compound, evaluating their potential as PPARpan agonists. Such studies contribute to understanding the compound's utility in regulating lipid metabolism, with implications for treating metabolic disorders (Guo et al., 2006).
Biological Activity Studies
Further research includes the synthesis and biological evaluation of novel derivatives, focusing on their antimicrobial and antiviral activities. These studies underscore the versatility of the compound as a scaffold for developing various biologically active agents, demonstrating broad-spectrum antimicrobial efficacy (Patel et al., 2012).
Properties
IUPAC Name |
4-(3-phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-18-13-24(9-10-25(18)21-22-8-11-29-21)20(27)15-6-7-17-16(12-15)19(28-23-17)14-4-2-1-3-5-14/h1-8,11-12H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJOJTDAEWNMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2751255.png)
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
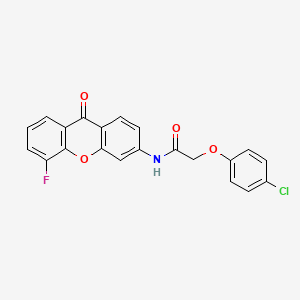
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
methanone](/img/structure/B2751265.png)
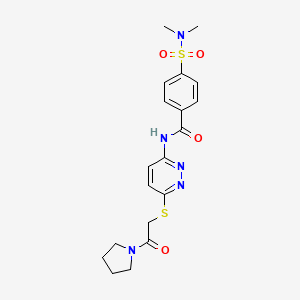
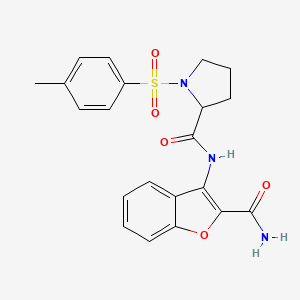
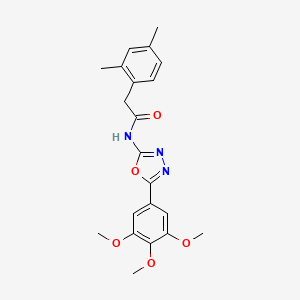
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

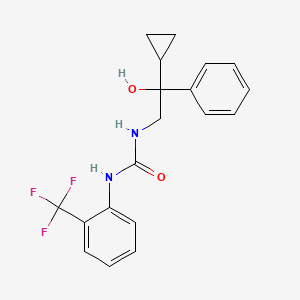

![2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2751276.png)
![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)
